Cas no 1416334-72-9 (N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea])

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a chiral thiourea derivative with a stereospecific (1S,2S)-diphenylethylene backbone. Its structure features two 3,5-bis(trifluoromethyl)phenyl substituents, enhancing electron-withdrawing properties and hydrogen-bonding capabilities. This compound is valued in asymmetric catalysis and molecular recognition due to its rigid, well-defined geometry and strong thiourea-based hydrogen-bond donor motifs. The trifluoromethyl groups improve solubility in organic solvents while contributing to steric and electronic tuning. Applications include enantioselective synthesis and anion binding, where its high selectivity and stability under reactive conditions are advantageous. The product is typically used in stoichiometric or catalytic quantities for precise control in chiral environments.
N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] structure
1416334-72-9 structure
Product Name:N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
CAS No:1416334-72-9
MF:C32H22F12N4S2
MW:754.65472650528
MDL:MFCD30541685
CID:2952426
Update Time:2025-06-14

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] Chemical and Physical Properties

Names and Identifiers

    • N,N'-[(1S,2S)-1,2-二苯基L-1,2-乙二基]双[N'-[3,5-双(三氟甲基)苯基]硫脲]
    • N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
    • Thiourea, N,N''-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-1,2-diphenylethyl]thiourea
    • D75393
    • 1,1'-[(1S,2S)-1,2-Diphenylethylene]bis[3-[3,5-bis(trifluoromethyl)phenyl]thiourea]
    • N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3
    • N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
    • MDL: MFCD30541685
    • Inchi: 1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50)/t25-,26-/m0/s1
    • InChI Key: IUKNKFBADHHIQJ-UIOOFZCWSA-N
    • SMILES: S=C(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)N[C@@H](C1C=CC=CC=1)[C@H](C1C=CC=CC=1)NC(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)=S

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 7
  • Complexity: 987
  • XLogP3: 9.4
  • Topological Polar Surface Area: 112

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] Pricemore >>

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N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] Related Literature

Additional information on N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]

Research Brief on N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 1416334-72-9)

The compound N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 1416334-72-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological relevance.

Recent studies have highlighted the role of this thiourea derivative as a potent chiral organocatalyst and its utility in asymmetric synthesis. The compound's ability to form hydrogen bonds with substrates, coupled with the electron-withdrawing effects of the trifluoromethyl groups, enhances its catalytic efficiency. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in enantioselective Michael additions, achieving up to 95% enantiomeric excess (ee) under optimized conditions.

In medicinal chemistry, the compound has been investigated for its potential as a modulator of protein-protein interactions (PPIs), particularly in oncology. Preclinical studies indicate that it selectively disrupts the interaction between p53 and MDM2, a critical pathway in tumor suppression. Researchers at the University of Cambridge reported in Nature Chemical Biology that derivatives of this compound exhibited nanomolar affinity for MDM2, with promising in vitro cytotoxicity against p53 wild-type cancer cell lines.

Pharmacokinetic profiling of this compound reveals challenges associated with its high lipophilicity (LogP >5), which impacts oral bioavailability. However, nanoparticle-based delivery systems, as described in a 2024 Advanced Drug Delivery Systems publication, have shown potential in improving its solubility and tissue distribution. The compound's metabolic stability in human liver microsomes remains moderate (t1/2 = 45 min), suggesting the need for further structural optimization.

Ongoing clinical investigations are exploring its application in combination therapies, particularly with checkpoint inhibitors. Preliminary data from Phase I trials indicate acceptable safety profiles at doses up to 200 mg/m2, with dose-limiting toxicities primarily manifesting as reversible hepatic enzyme elevations. The compound's unique stereochemistry (1S,2S configuration) appears crucial for its biological activity, as evidenced by significantly reduced potency in diastereomeric forms.

Future research directions include the development of radiolabeled versions for PET imaging applications and the exploration of its potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier may prove advantageous. The compound's multifaceted applications underscore its importance as a valuable tool in both chemical biology and drug discovery pipelines.

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